molecular formula C12H15N3O5S2 B1406848 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate CAS No. 1820649-57-7

3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate

Cat. No.: B1406848
CAS No.: 1820649-57-7
M. Wt: 345.4 g/mol
InChI Key: BQAPHFAXMDRWEJ-UHFFFAOYSA-N
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Description

3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate typically involves multiple steps. One common synthetic route starts with the preparation of the thiophene derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the introduction of the methylthio group and the amine functionality. Reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine nitrogen.

Scientific Research Applications

3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
  • 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate offers unique properties due to the presence of the oxalate counterion. This can influence its solubility, stability, and reactivity, making it a distinct compound with specific advantages for certain applications.

Properties

IUPAC Name

3-methylsulfanyl-1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS2.C2H2O4/c1-15-6-4-7(11)10-12-9(13-14-10)8-3-2-5-16-8;3-1(4)2(5)6/h2-3,5,7H,4,6,11H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAPHFAXMDRWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CS2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate
Reactant of Route 2
3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate
Reactant of Route 3
Reactant of Route 3
3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate
Reactant of Route 4
3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate
Reactant of Route 5
3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate
Reactant of Route 6
3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate

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